Cas no 315677-92-0 (5,7,9-trimethyl-1,2,4triazolo4,3-aquinoline-1-thiol)

5,7,9-trimethyl-1,2,4triazolo4,3-aquinoline-1-thiol structure
315677-92-0 structure
商品名:5,7,9-trimethyl-1,2,4triazolo4,3-aquinoline-1-thiol
CAS番号:315677-92-0
MF:C13H13N3S
メガワット:243.327
CID:3106168
PubChem ID:703799

5,7,9-trimethyl-1,2,4triazolo4,3-aquinoline-1-thiol 化学的及び物理的性質

名前と識別子

    • 5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
    • [1,2,4]Triazolo[4,3-a]quinoline-1(2H)-thione, 5,7,9-trimethyl-
    • 5,7,9-trimethyl-1,2,4triazolo4,3-aquinoline-1-thiol
    • CS-0220475
    • Z56882441
    • AKOS001064872
    • G34298
    • 5,7,9-trimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione
    • SDCCGSBI-0661099.P001
    • Oprea1_807837
    • AKOS002314126
    • QMA67792
    • EN300-06764
    • 5,7,9-trimethyl[1,2,4]triazolo[4,3-a]quinoline-1(2H)-thione
    • STL305694
    • 315677-92-0
    • インチ: InChI=1S/C13H13N3S/c1-7-4-9(3)12-10(5-7)8(2)6-11-14-15-13(17)16(11)12/h4-6H,1-3H3,(H,15,17)
    • InChIKey: ICVNTNDWRJGXMB-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 243.08301860Da
  • どういたいしつりょう: 243.08301860Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 0
  • 複雑さ: 426
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 59.7Ų

5,7,9-trimethyl-1,2,4triazolo4,3-aquinoline-1-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM411259-500mg
5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
315677-92-0 95%+
500mg
$232 2022-06-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291145-1g
5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
315677-92-0 95%
1g
¥5529.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291145-100mg
5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
315677-92-0 95%
100mg
¥1782.00 2024-08-02
Aaron
AR019J6R-100mg
5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
315677-92-0 95%
100mg
$116.00 2025-02-28
Enamine
EN300-06764-2.5g
5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
315677-92-0 96%
2.5g
$503.0 2023-10-28
Enamine
EN300-06764-5.0g
5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
315677-92-0 96%
5g
$743.0 2023-06-18
A2B Chem LLC
AV23287-10g
5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
315677-92-0 96%
10g
$1194.00 2024-04-20
Enamine
EN300-06764-1g
5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
315677-92-0 96%
1g
$256.0 2023-10-28
A2B Chem LLC
AV23287-250mg
5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
315677-92-0 96%
250mg
$132.00 2024-04-20
Aaron
AR019J6R-250mg
5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
315677-92-0 95%
250mg
$152.00 2025-02-28

5,7,9-trimethyl-1,2,4triazolo4,3-aquinoline-1-thiol 関連文献

Related Articles

5,7,9-trimethyl-1,2,4triazolo4,3-aquinoline-1-thiolに関する追加情報

Recent Advances in the Study of 5,7,9-Trimethyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol (CAS: 315677-92-0)

In recent years, the compound 5,7,9-trimethyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol (CAS: 315677-92-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique triazoloquinoline scaffold, has shown promising potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The growing body of research on this molecule underscores its importance as a candidate for drug development and mechanistic studies.

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 5,7,9-trimethyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol derivatives. The researchers employed a multi-step synthetic route to optimize the yield and purity of the compound, followed by comprehensive in vitro and in vivo assays to assess its pharmacological properties. Notably, the study revealed that the compound exhibits potent inhibitory activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibiotic agent.

Another groundbreaking study, featured in Bioorganic & Medicinal Chemistry Letters, investigated the anticancer mechanisms of 5,7,9-trimethyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol. Using a combination of molecular docking and cell-based assays, the researchers identified that the compound selectively targets the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival in various cancers. The findings suggest that this compound could serve as a scaffold for developing targeted therapies for PI3K-driven malignancies.

In addition to its antimicrobial and anticancer properties, recent research has also highlighted the anti-inflammatory potential of 5,7,9-trimethyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol. A study published in European Journal of Pharmacology demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in murine models of acute inflammation. These results position the compound as a promising candidate for treating inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.

Despite these advancements, challenges remain in the clinical translation of 5,7,9-trimethyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. Nevertheless, the compound's multifaceted biological activities and its ability to be structurally modified make it a valuable asset in the quest for novel therapeutics.

In conclusion, the latest research on 5,7,9-trimethyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol (CAS: 315677-92-0) underscores its potential as a versatile pharmacophore with applications in antimicrobial, anticancer, and anti-inflammatory therapies. Continued exploration of its mechanisms of action and optimization of its pharmacokinetic properties will be crucial for its future development into clinically viable drugs.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd